molecular formula C17H18FN3O B10893556 [4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone CAS No. 355814-89-0

[4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B10893556
CAS No.: 355814-89-0
M. Wt: 299.34 g/mol
InChI Key: AAXADEVVQNILEC-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)piperazin-1-ylmethanone (CAS: 5834-29-7) is a piperazine-based compound featuring a 2-fluorobenzyl group at the 4-position of the piperazine ring and a pyridin-3-yl methanone moiety. Its molecular formula is C₁₇H₁₈FN₃O (molecular weight: 299.35 g/mol), with the SMILES string C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CN=CC=C3 and InChIKey AAXADEVVQNILEC-UHFFFAOYSA-N .

Properties

CAS No.

355814-89-0

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H18FN3O/c18-16-6-2-1-4-15(16)13-20-8-10-21(11-9-20)17(22)14-5-3-7-19-12-14/h1-7,12H,8-11,13H2

InChI Key

AAXADEVVQNILEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperazine ring.

    Attachment of the Pyridinyl Methanone Moiety: The final step involves the coupling of the piperazine derivative with a pyridinyl methanone precursor under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorobenzyl group or the pyridinyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluorobenzyl)piperazin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The fluorobenzyl group and the pyridinyl methanone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound differ in substituents on the piperazine ring, the benzyl group, or the aromatic methanone moiety. These variations significantly influence physicochemical properties, binding affinities, and biological activities. Below is a comparative analysis:

Substituted Benzyl-Piperazine Analogs

a) 4-(4-Fluorobenzyl)piperazin-1-ylmethanone
  • Structure : The 4-fluorobenzyl substituent (vs. 2-fluoro in the parent compound) alters steric and electronic effects.
b) UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone
  • Structure: Features a trifluoromethylphenyl group on piperazine and a chlorophenyl-ethanone chain.
  • Activity: Inhibits the CYP51 enzyme in Trypanosoma cruzi with efficacy comparable to posaconazole .
  • Key Difference : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, enhancing bioavailability .
c) 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS: 921230-83-3)
  • Structure : Substitutes the benzyl group with a 4-fluorophenyl and replaces pyridin-3-yl with 2-fluoropyridin-3-yl.
  • Impact : The additional fluorine on pyridine may enhance hydrogen-bonding interactions with target proteins, improving selectivity .

Heterocyclic Methanone Modifications

a) KKQ: [4-[[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperazin-1-yl]-(2-fluorophenyl)methanone
  • Structure : Incorporates an imidazo[1,2-a]pyridine ring and bromophenyl group.
  • Impact : The bulky imidazo-pyridine system increases molecular weight (MW: 525.38 g/mol) and may reduce blood-brain barrier permeability compared to the parent compound .
b) UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine
  • Structure: Replaces the methanone with an amine linkage and introduces trifluoromethylpyridine.
  • Activity : Shows potent anti-T. cruzi activity due to strong CYP51 binding via hydrophobic interactions with trifluoromethyl groups .

Sulfonyl and Acylated Piperazine Derivatives

a) (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
  • Structure : Cyclopropylsulfonyl group enhances polarity and solubility (MW: 325.39 g/mol).
  • Impact : The sulfonyl group may improve water solubility but reduce membrane permeability .
b) (4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
  • Structure: Pyrazolo-pyridine and dimethylaminobenzoyl groups introduce basicity and planar aromaticity.
  • Impact: The dimethylamino group could act as a hydrogen-bond acceptor, enhancing receptor binding .

Comparative Data Table

Compound Name Substituents (R1, R2) Molecular Formula MW (g/mol) Key Biological Activity
4-(2-Fluorobenzyl)piperazin-1-ylmethanone R1: 2-Fluorobenzyl, R2: Pyridin-3-yl C₁₇H₁₈FN₃O 299.35 Not reported (structural analog of CYP51 inhibitors)
UDO R1: 4-(Trifluoromethyl)phenyl, R2: 4-Chlorophenyl-ethanone C₂₄H₂₂ClF₃N₄O 487.91 Anti-T. cruzi (CYP51 inhibition)
4-(4-Fluorophenyl)piperazin-1-ylmethanone R1: 4-Fluorophenyl, R2: 2-Fluoropyridin-3-yl C₁₆H₁₅F₂N₃O 303.31 Not reported (enhanced electronic effects)
KKQ R1: Imidazo[1,2-a]pyridin-3-ylmethyl, R2: 2-Fluorophenyl C₂₅H₂₂BrFN₄O 525.38 Structural complexity (potential kinase inhibition)

Key Research Findings

  • Trifluoromethyl Groups Enhance Potency : UDO and UDD demonstrate that trifluoromethyl groups improve CYP51 inhibition by increasing hydrophobic interactions .
  • Heterocyclic Modifications : Compounds like KKQ show that bulky heterocycles (e.g., imidazo-pyridine) can reduce bioavailability but increase target specificity .

Biological Activity

The compound 4-(2-Fluorobenzyl)piperazin-1-ylmethanone, also known by its CAS number 5834-29-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on tyrosinase, a key enzyme in melanin production, and other relevant pharmacological properties.

The molecular formula of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone is C17H18FN3O, with a molecular weight of 299.3427 g/mol. The compound exhibits a boiling point of approximately 445.3°C and a flash point of 223.1°C, indicating its stability under various conditions.

Tyrosinase Inhibition

Tyrosinase (TYR) is crucial in the biosynthesis of melanin, and its inhibition is a therapeutic target for treating hyperpigmentation disorders. Recent studies have demonstrated that derivatives of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone exhibit significant inhibitory effects on TYR.

Key Findings:

  • A competitive inhibitor derived from this compound, specifically 4-(4-fluorobenzyl)piperazin-1-ylmethanone (IC50 = 0.18 μM), was found to be approximately 100-fold more potent than the reference compound kojic acid (IC50 = 17.76 μM) in inhibiting TYR activity .
  • The compound demonstrated an antimelanogenic effect on B16F10 melanoma cells without cytotoxicity, suggesting its potential as a safe therapeutic agent for skin disorders related to pigmentation .
CompoundIC50 (μM)Relative Activity
4-(4-fluorobenzyl)piperazin-1-ylmethanone0.18100x more active than kojic acid
Kojic Acid17.76Reference compound

Docking studies have indicated that the binding mode of these compounds involves interactions with the active site of TYR, preventing substrate binding and thus inhibiting enzyme activity . This mechanism highlights the importance of structural modifications in enhancing the efficacy of piperazine derivatives.

Case Studies

Several studies have focused on the synthesis and evaluation of piperazine-based compounds for their biological activities:

  • Inhibitory Studies on Agaricus bisporus Tyrosinase : Research has shown that novel derivatives based on the piperazine scaffold can significantly inhibit TYR from Agaricus bisporus, with varying degrees of potency depending on structural modifications .
  • Cytotoxicity Assessment : MTT assays conducted on NIH-3T3 cell lines indicated that many derivatives exhibited low cytotoxicity while maintaining high inhibitory activity against TYR, making them suitable candidates for further development in dermatological applications .

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